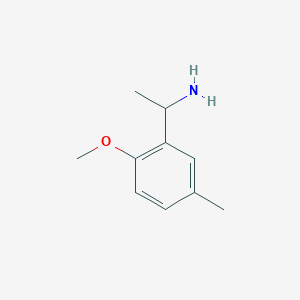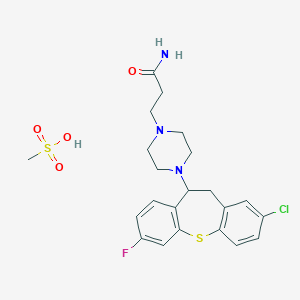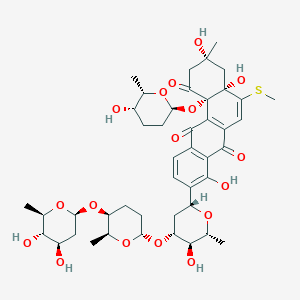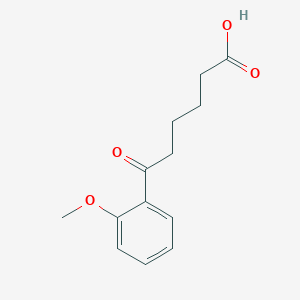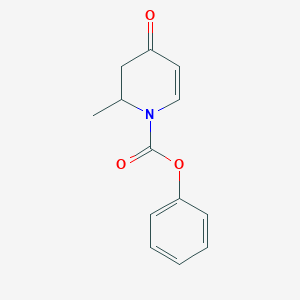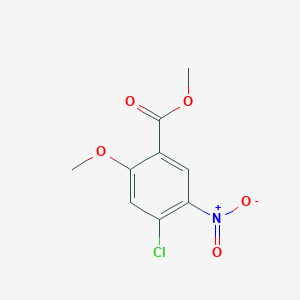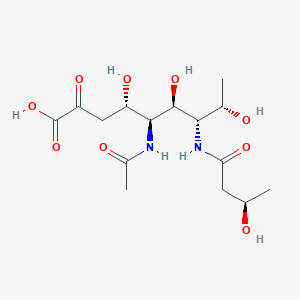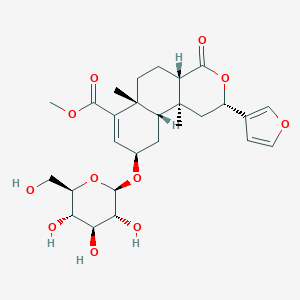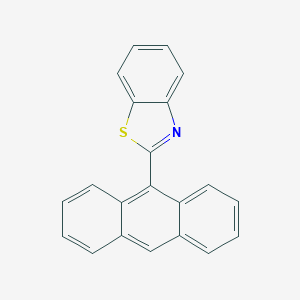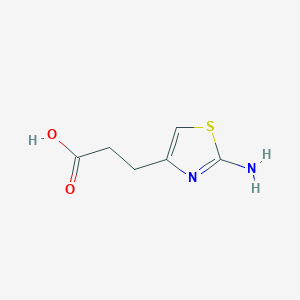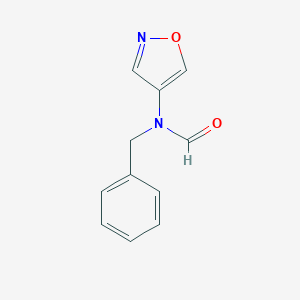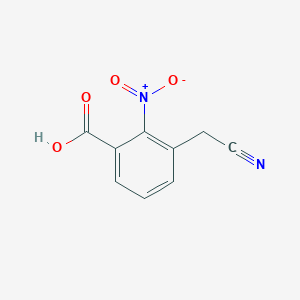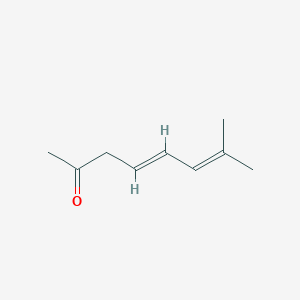
(4E)-7-Methylocta-4,6-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-7-Methylocta-4,6-dien-2-one is a natural compound that belongs to the family of terpenoids. It is commonly found in various plants, such as lemongrass, ginger, turmeric, and many others. The compound has gained significant attention in the scientific community due to its various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Mécanisme D'action
The mechanism of action of (4E)-7-Methylocta-4,6-dien-2-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological activities through various mechanisms, including the inhibition of reactive oxygen species (ROS) production, the modulation of inflammatory cytokines, and the inhibition of microbial growth.
Effets Biochimiques Et Physiologiques
(4E)-7-Methylocta-4,6-dien-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the levels of ROS and lipid peroxidation, which are associated with oxidative stress-related diseases. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has been shown to modulate the levels of inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and others. The compound has also been shown to inhibit the growth of various pathogens, including bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4E)-7-Methylocta-4,6-dien-2-one in lab experiments include its natural origin, low toxicity, and various pharmacological properties. However, the limitations of using the compound in lab experiments include its low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
The future directions of (4E)-7-Methylocta-4,6-dien-2-one include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential as a therapeutic agent for various diseases. Moreover, the compound's potential as a natural preservative and flavoring agent in the food industry should also be explored.
Conclusion:
In conclusion, (4E)-7-Methylocta-4,6-dien-2-one is a natural compound that exhibits various pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The compound is synthesized by the oxidation of geraniol and has shown significant potential as a therapeutic agent for various diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
(4E)-7-Methylocta-4,6-dien-2-one is synthesized by the oxidation of geraniol, which is a natural compound found in various plants. The process involves the use of various oxidizing agents, such as potassium permanganate, sodium periodate, and others. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
(4E)-7-Methylocta-4,6-dien-2-one has been extensively studied for its various pharmacological properties. The compound has shown significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases, such as cancer, diabetes, and neurodegenerative disorders. The compound also exhibits anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases, such as arthritis, asthma, and others. Moreover, (4E)-7-Methylocta-4,6-dien-2-one has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
Propriétés
Numéro CAS |
100515-78-4 |
|---|---|
Nom du produit |
(4E)-7-Methylocta-4,6-dien-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(4E)-7-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-8(2)6-4-5-7-9(3)10/h4-6H,7H2,1-3H3/b5-4+ |
Clé InChI |
OZUXYFAAYGYFQU-SNAWJCMRSA-N |
SMILES isomérique |
CC(=C/C=C/CC(=O)C)C |
SMILES |
CC(=CC=CCC(=O)C)C |
SMILES canonique |
CC(=CC=CCC(=O)C)C |
Synonymes |
4,6-Octadien-2-one, 7-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



